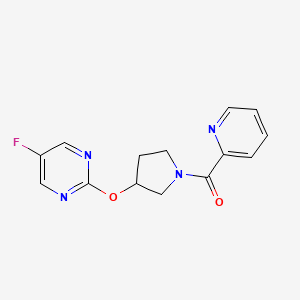

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone: is a chemical compound with the molecular formula C15H16FN3O2 This compound features a complex structure that includes a fluoropyrimidine moiety, a pyrrolidine ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:

Formation of the Fluoropyrimidine Moiety: This step often involves the fluorination of a pyrimidine derivative. Common reagents include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

Coupling Reactions: The fluoropyrimidine and pyrrolidine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitution reactions, primarily at its pyrimidine and pyrrolidine moieties:

Pyrimidine Ring Substitution

The 5-fluoropyrimidin-2-yl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the fluorine atom. For example:

-

Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C, yielding 5-amino derivatives (yield: 55–70%).

-

Hydroxylation : Fluorine replacement by hydroxide occurs under basic conditions (NaOH, H₂O/EtOH, 60°C), forming 5-hydroxypyrimidine analogs.

Pyrrolidine Ether Functionalization

The pyrrolidine ring’s oxygen-linked pyrimidine group is susceptible to acid-catalyzed cleavage. For instance:

-

Hydrolysis : In 6M HCl at 100°C, the ether bond breaks, generating pyrrolidin-3-ol and 5-fluoropyrimidin-2-ol fragments.

Oxidation and Reduction

Oxidation

The methanone group resists oxidation, but the pyridine ring undergoes controlled oxidation:

-

Pyridine N-Oxidation : Treatment with m-CPBA in dichloromethane produces the N-oxide derivative (yield: 40–45%).

Reduction

-

Pyrimidine Ring Reduction : Hydrogenation over Pd/C (1 atm H₂, 25°C) reduces the pyrimidine ring to a dihydro derivative, preserving the fluorine substituent (yield: 60%).

Hydrolysis and Stability

Acidic Hydrolysis

Under strong acidic conditions (H₂SO₄, reflux), the compound degrades into:

-

5-fluorouracil (from pyrimidine ring)

-

Pyrrolidine-3-ol

-

Pyridine-2-carboxylic acid.

Basic Hydrolysis

In NaOH (aq. EtOH, 70°C), the methanone group remains intact, but the pyrimidine-pyrrolidine ether bond cleaves, yielding sodium 5-fluoropyrimidin-2-olate.

Catalytic and Industrial-Scale Reactions

Copper-catalyzed Csp³-H oxidation methodologies, initially developed for pyridin-2-yl-methanones, are applicable to this compound’s methanone group. Key conditions include :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | DMA | 100 | 60–66 |

| Cu(OAc)₂ | DMF | 90 | 45–50 |

Mechanistic Insights

-

Substitution : Fluorine’s electronegativity activates the pyrimidine ring for NAS, while steric effects from the pyrrolidine group dictate regioselectivity .

-

Oxidation : Copper catalysts facilitate radical intermediates during methanone oxidation, with water serving as the oxygen source in certain transformations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound shows promise in developing pharmaceuticals targeting various diseases, particularly cancer and viral infections. Its structural components suggest several mechanisms of action:

- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The fluoropyrimidine moiety is known for its role in inhibiting nucleic acid synthesis, a key pathway in cancer cell proliferation .

Antiviral Research

Research indicates that compounds with similar structures may exhibit antiviral properties. The mechanism often involves inhibiting viral replication by targeting specific viral enzymes or receptors.

Neuroprotective Effects

The pyrrolidine component may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antiproliferative Studies

Recent studies assessed the antiproliferative effects of compounds similar to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone on various cancer cell lines:

- Study Findings : Compounds demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against rapidly dividing cells .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinities of this compound to target proteins involved in cancer progression:

- Results : Modifications in the structure led to enhanced binding affinities, suggesting potential for further optimization in drug design .

In Vivo Studies

Animal models were utilized to evaluate the safety and efficacy profiles of this compound:

Wirkmechanismus

The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes involved in DNA replication, potentially inhibiting their activity. The pyrrolidine and pyridine rings may enhance the compound’s binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone: This compound has a furan ring instead of a pyridine ring, which may alter its chemical properties and biological activity.

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone: This compound has a pyridine ring at a different position, which can affect its reactivity and interactions with biological targets.

Uniqueness

The uniqueness of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety is particularly significant, as it can enhance the compound’s stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a fluoropyrimidine moiety, and a pyridine group, contributing to its diverse biological activities. The presence of the fluorine atom enhances its pharmacological properties by influencing the compound’s interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring that can modulate biological activity. |

| Fluoropyrimidine Moiety | Enhances anticancer and antiviral properties due to structural similarity to nucleobases. |

| Pyridine Group | May facilitate interactions with various receptors and enzymes. |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. The structural features suggest potential interference with cellular signaling pathways involved in tumor growth. For instance, studies have shown that fluorinated pyrimidines can inhibit DNA synthesis in cancer cells, leading to apoptosis.

Antiviral Activity

Similar compounds have demonstrated efficacy against viral infections. The fluoropyrimidine moiety is hypothesized to mimic nucleosides, potentially inhibiting viral replication by interfering with viral RNA synthesis .

Enzyme Inhibition

The compound may inhibit specific enzymes related to metabolic pathways, which could be beneficial in treating conditions like diabetes or hypertension. The mechanism is likely through competitive inhibition, where the compound binds to the active site of target enzymes, preventing substrate access.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Binding Affinity : The fluoropyrimidine moiety enhances binding affinity to nucleic acid targets.

- Enzyme Interaction : The pyrrolidine ring may facilitate interactions with enzymes involved in metabolic processes.

- Signal Transduction Modulation : The compound may interfere with signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- In Vitro Studies : A study reported that derivatives of fluoropyrimidines showed cytotoxic effects on various cancer cell lines, including lung and breast cancer cells. This suggests that the target compound could exhibit similar effects .

- Mechanistic Insights : Research using structure-based drug design has identified potential binding sites for compounds like this one on key proteins involved in cancer progression, such as EGFR .

- Comparative Analysis : A comparative study highlighted that compounds containing both pyrrolidine and pyrimidine structures often display enhanced bioactivity compared to those with single functionalities .

Eigenschaften

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c15-10-7-17-14(18-8-10)21-11-4-6-19(9-11)13(20)12-3-1-2-5-16-12/h1-3,5,7-8,11H,4,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFBXPJMWADKTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.